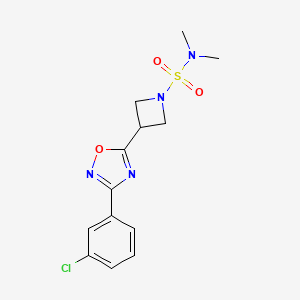

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylazetidine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylazetidine-1-sulfonamide" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has been extensively studied for its potential pharmacological properties. The presence of a sulfonyl amide group in the molecule suggests it could have interesting chemical and biological characteristics. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, molecular structure, and biological activity of related 1,2,4-oxadiazole derivatives.

Synthesis Analysis

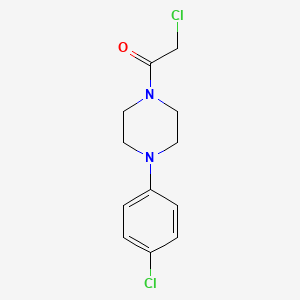

The synthesis of related 1,3,4-oxadiazole compounds typically involves the conversion of an aromatic acid into an ester, followed by the formation of a hydrazide and subsequent cyclization to form the oxadiazole core. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, and a ring closure reaction with carbon disulfide and potassium hydroxide . The final step is the substitution at the thiol position with electrophiles to yield the desired sulfanyl acetamides . This method could potentially be adapted for the synthesis of the compound by introducing the appropriate sulfonyl amide group at the final stage.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution patterns on the oxadiazole ring can significantly influence the compound's biological activity. For example, the introduction of sulfonyl chloride and sulfonamide groups into 3,5-diaryl-1,2,4-oxadiazoles has been achieved through selective acylation, demonstrating the versatility of the oxadiazole core for functional group modifications .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-oxadiazole derivatives is largely dependent on the substituents attached to the core structure. The presence of a sulfonyl amide group could potentially affect the compound's reactivity towards nucleophiles and electrophiles. The papers provided do not detail specific reactions for the compound , but they do suggest that the oxadiazole moiety can be further functionalized, as seen in the synthesis of various sulfanyl acetamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in solubility, melting points, and stability. The papers provided do not offer specific data on the physical and chemical properties of "this compound", but they do indicate that substitutions on the oxadiazole moiety can lead to the discovery of compounds with less cytotoxicity, which is an important consideration for drug development .

Relevant Case Studies

The papers discuss the antibacterial potential of related 1,3,4-oxadiazole derivatives. For instance, certain N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have shown significant antibacterial activity against various bacterial strains, with one compound exhibiting remarkable activity compared to the standard ciprofloxacin . Another study reported the synthesis of 1,3,4-oxadiazole sulfone derivatives with excellent antibacterial activities against rice bacterial pathogens, suggesting the agricultural applications of these compounds . These case studies highlight the potential of 1,2,4-oxadiazole derivatives in medicinal chemistry and agriculture.

Scientific Research Applications

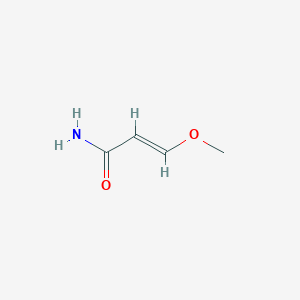

Synthesis and Biological Activity

Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives, including those incorporating 1,2,4-oxadiazole rings, is a significant area of study. These compounds are synthesized through various chemical reactions, aiming to explore their potential biological activities. For example, a study describes the synthesis of sulfonamides with anti-tobacco mosaic virus activity, highlighting the methodological advancements in creating biologically active sulfonamide derivatives (Zhuo Chen et al., 2010).

Antibacterial and Antifungal Properties

Sulfonamide derivatives have been evaluated for their antibacterial and antifungal activities. Compounds incorporating the 1,3,4-oxadiazole ring have shown promising activity against various bacterial and fungal strains. This suggests the potential of such compounds, including those similar to the query compound, in addressing microbial infections (A. Gadad et al., 2000).

Anticancer Activities

Research into sulfonamide derivatives extends into the investigation of their anticancer properties. Novel sulfonamide derivatives carrying biologically active moieties have been synthesized and tested for their ability to inhibit cancer cell growth. These studies underscore the therapeutic potential of sulfonamide derivatives in cancer treatment (M. Ghorab et al., 2016).

Enzyme Inhibition

Sulfonamide compounds are also known for their enzyme inhibition capabilities. Investigations into their role as inhibitors of carbonic anhydrase and other enzymes relevant to disease processes highlight the versatility of sulfonamide derivatives in therapeutic applications (M. Ilies et al., 2003).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O3S/c1-17(2)22(19,20)18-7-10(8-18)13-15-12(16-21-13)9-4-3-5-11(14)6-9/h3-6,10H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIDKGNIIHMALL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2546764.png)

![3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2546766.png)

![2-(2,4-difluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2546769.png)

![2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride](/img/structure/B2546775.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide](/img/structure/B2546776.png)